5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution.
Amidation: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its biological activity.
Agriculture: It may be used as a pesticide or herbicide due to its ability to interact with biological systems.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-bromophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Biological Activity
5-amino-1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN5O
- Molecular Weight : 294.74 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and cellular processes. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Parasite Growth : Studies have shown that this compound can significantly suppress the growth of Trypanosoma cruzi, the causative agent of Chagas disease. It was found to reduce parasite burden in infected VERO cells and in mouse models .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value indicating potent antitumor properties .
Efficacy Against Chagas Disease
A study highlighted the optimization of a series of 5-amino-1,2,3-triazole derivatives where one compound showed a remarkable reduction in parasite load in a mouse model of Chagas disease. The improvements included enhanced oral bioavailability and reduced toxicity profiles .
Anticancer Properties
Research has indicated that the compound can induce apoptosis in cancer cell lines. In vitro studies revealed that it effectively inhibited cell proliferation in A549 cells with an IC50 value significantly lower than many existing treatments .
Table 1: Biological Activity Summary
Activity Type | Model/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antiparasitic | VERO cells | Not specified | |
Antitumor | A549 cells | 49.85 | |
Cytotoxicity | NCI-H460 cells | 0.95 |
Table 2: Structure-Activity Relationship (SAR)
Compound ID | Structure Description | Observed Activity |
---|---|---|
Compound 3 | 5-amino derivative with triazole core | Potent against T. cruzi |
Compound 6 | Substituted pyrazole | Antitumor activity |
Case Studies
A notable case study involved the application of this compound in treating Chagas disease. The study utilized phenotypic high-content screening to identify effective derivatives and demonstrated significant efficacy in reducing parasitic load while maintaining a favorable safety profile in animal models .
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-8(13)4-6-9/h3-7H,14H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYWUTUUPGMLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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